2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
Description
The compound 2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide features a 4-fluorophenyl group linked to an acetamide backbone, with a phenyl ring substituted by a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain. This structure is relevant in drug discovery, particularly for targeting enzymes or receptors where the pyrrolidine moiety could modulate binding affinity .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-17-7-3-15(4-8-17)13-19(24)22-18-9-5-16(6-10-18)14-20(25)23-11-1-2-12-23/h3-10H,1-2,11-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVNUCGVNNKHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation Approach
The target compound is synthesized via a two-step condensation process. First, 4-fluorophenylacetic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. This intermediate reacts with 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, facilitating amide bond formation.
Reaction Conditions:
-
Step 1 (Acid Chloride Formation): 4-Fluorophenylacetic acid (1.0 equiv), SOCl₂ (1.2 equiv), reflux at 70°C for 3 hours.
-
Step 2 (Amidation): Acid chloride (1.0 equiv), 4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]aniline (1.1 equiv), TEA (2.0 equiv), DCM, 0°C to room temperature, 12 hours.
Yield: 78–82% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for the pyrrolidinone ethyl moiety. A mixture of 4-fluorophenylacetic acid, 1-(2-aminoethyl)pyrrolidin-2-one, and N,N’-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) is irradiated at 150°C for 15 minutes. This method reduces reaction time from 12 hours to 15 minutes while maintaining a yield of 85%.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Temperature | 150°C |
| Irradiation Power | 300 W |
| Solvent | DMF |
| Catalyst | DCC (1.5 equiv) |
Intermediate Synthesis and Characterization
Synthesis of 4-[2-Oxo-2-(Pyrrolidin-1-yl)Ethyl]Aniline
The key intermediate is prepared by reacting 4-nitrobenzaldehyde with pyrrolidine in ethanol, followed by hydrogenation using Pd/C (10%) under H₂ at 50 psi. Nitro group reduction proceeds quantitatively, yielding the aniline derivative.
Characterization Data:
Acetamide Formation
The acetamide linkage is confirmed via ¹H NMR (singlet at δ 4.8 ppm for –CH₂–) and MS (m/z 340.4 [M+H]⁺).
Purification and Crystallization
Crude product is purified via recrystallization from chloroform/ethanol (1:2). Sonication at 40°C for 30 minutes dissolves impurities, followed by filtration through glass wool. The final compound is obtained as a white crystalline solid with >99% purity (HPLC).
Recrystallization Protocol:
| Step | Details |
|---|---|
| Solvent System | Chloroform:Ethanol (1:2) |
| Temperature | 40°C |
| Sonication Time | 30 minutes |
| Yield | 91% |
Comparative Analysis of Synthetic Methods
The table below contrasts conventional and microwave-assisted methods:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12 hours | 15 minutes |
| Yield | 78–82% | 85% |
| Purity (HPLC) | 98% | 99% |
| Energy Consumption | High | Low |
Microwave synthesis offers superior efficiency but requires specialized equipment.
Troubleshooting and Optimization
Common Issues
-
Low Amidation Yield: Caused by moisture in DCM. Solution: Use molecular sieves (4Å) during reagent mixing.
-
Impurity in Crystallization: Traces of DMF reduce crystal quality. Solution: Wash with acetic acid (50 mL) before recrystallization.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous-flow reactors with the following parameters:
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and fluorophenyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Pyrrolidine-Containing Analogs
- 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (): Structural Similarity: Shares the 2-oxo-2-pyrrolidinylethyl fragment. Key Differences: Replaces the fluorophenyl group with a thiophenylthiazole ring. However, the absence of fluorine could reduce metabolic stability compared to the parent compound .
Triazine-Based Derivatives
- N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-(4-fluorophenyl)-2-oxoacetamide (3g) (): Structural Similarity: Retains the 4-fluorophenylacetamide core. Key Differences: Incorporates a dimethylamino-triazine ring instead of the pyrrolidinylethyl-phenyl group. Implications: The triazine ring may improve solubility due to its polar nature, but steric bulk could reduce membrane permeability. Reported as a white solid with distinct NMR and HRMS profiles, suggesting utility in medicinal chemistry .
Branched Acetamide Derivatives
- N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ():
- Structural Similarity : Contains the 4-fluorophenylacetamide backbone.
- Key Differences : Adds a cyclohexyl group and a propylacetamido branch.
- Physical Properties : Melting point (150–152°C) and synthesis yield (81%) highlight its crystallinity and synthetic accessibility. The branched structure may hinder packing efficiency, affecting solubility .
Halogen-Substituted Analogs
- 2-Chloro-N-(4-fluorophenyl)acetamide (): Structural Similarity: Simple acetamide with 4-fluorophenyl and chloro substituents. Key Differences: Lacks the pyrrolidinylethyl chain, simplifying the structure. Intramolecular C–H···O interactions noted in crystallography may stabilize its conformation .
Heterocyclic Derivatives
- 2-[[3-(4-Fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ():
- Structural Similarity : Retains the 4-fluorophenyl and acetamide groups.
- Key Differences : Incorporates a pyrimidoindole ring and trifluoromethoxyphenyl group.
- Implications : The extended π-system (pyrimidoindole) may improve target affinity in kinase inhibitors, while the trifluoromethoxy group enhances lipophilicity .
Key Findings and Implications
- Pyrrolidine vs. Triazine : The pyrrolidine moiety in the parent compound offers conformational flexibility, while triazine derivatives (e.g., 3g) prioritize polar interactions.
- Fluorine Impact : Fluorine in the 4-fluorophenyl group consistently enhances metabolic stability across analogs.
- Synthetic Accessibility : High yields (e.g., 81% in ) suggest feasible scalability for branched derivatives.
- Biological Relevance : Heterocyclic extensions (e.g., pyrimidoindole in ) are promising for targeting kinases or GPCRs.
Biological Activity
The compound 2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.43 g/mol. The structure features a fluorophenyl group and a pyrrolidine moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which can affect the compound's distribution in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various biological functions.
Biological Activity
Research indicates that the compound exhibits several pharmacological effects:
Anticonvulsant Activity
A study on analogs of pyrrolidine derivatives indicated that compounds with similar structures showed significant anticonvulsant activity in animal models. The introduction of fluorine was essential for enhancing this activity, suggesting that this compound may also possess such properties .
Anti-inflammatory Effects
Related compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The structure-activity relationship (SAR) suggests that modifications similar to those found in this compound could lead to potent COX inhibitors .
Case Studies
- Anticonvulsant Testing : In a study evaluating various pyrrolidine derivatives, compounds exhibiting similar structural features to this compound were tested for efficacy in preventing seizures in animal models. Results indicated that certain derivatives provided significant protection against seizures, highlighting the potential of this class of compounds in epilepsy treatment .
- Inflammation Models : In models assessing anti-inflammatory activity, compounds resembling this compound were shown to reduce inflammation markers significantly. These findings suggest that the compound could be explored further for therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticonvulsant | Significant seizure protection in models | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Metabolic Stability | Enhanced by fluorine substitution |
Table 2: Structure-Activity Relationship Insights
| Compound Variant | IC50 (μM) | Biological Activity |
|---|---|---|
| Pyrrolidine derivative (similar structure) | 0.04 ± 0.01 | COX-2 inhibition |
| Fluorinated analog | Varies | Anticonvulsant |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 2-(4-fluorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Amide Coupling : React 4-fluorophenylacetic acid with 4-aminophenyl intermediates using carbodiimide-based coupling agents (e.g., EDCI/HOBt) under inert conditions .
Pyrrolidine Substitution : Introduce the pyrrolidin-1-yl ethyl group via nucleophilic substitution or reductive amination, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .
Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm acetamide linkage (δ ~2.1 ppm for methylene, δ ~168 ppm for carbonyl) and fluorophenyl aromatic protons (δ ~7.2–7.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ at m/z 395.18) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing (monoclinic system, Cc space group) and hydrogen-bonding networks using single-crystal diffraction data (R-factor <0.04) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., TRK family) due to structural similarities with known inhibitors .
- In Vitro Assays : Use fluorescence polarization assays to measure IC50 values against recombinant enzymes (e.g., TRKA, TRKB) at varying ATP concentrations (1–10 µM) .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., PC-3 or MCF-7) via MTT assays, comparing to positive controls (e.g., entrectinib) .
Advanced Research Questions
Q. What computational approaches predict the compound’s binding mode to TRK kinases?
- Methodological Answer :
- Molecular Docking : Perform rigid/flexible docking (AutoDock Vina) using TRK kinase domains (PDB: 4AOJ) to identify key interactions (e.g., acetamide-pyrrolidine hydrogen bonds with Asp668) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of binding poses and calculate binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Align with type-II TRK inhibitors to validate hydrophobic/electrostatic features critical for selectivity .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) alter bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with halogen substitutions and compare inhibitory potency (e.g., 4-fluorophenyl enhances metabolic stability vs. 4-chlorophenyl’s lipophilicity) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG changes using FEP simulations to explain affinity differences between halogen variants .
Q. How can contradictory data on enzyme inhibition (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Assay Optimization : Standardize ATP concentrations (e.g., 10 µM) and pre-incubation times to minimize kinetic artifacts .
- Orthogonal Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and confirm inhibition mechanisms (competitive vs. non-competitive) .
- Crystallographic Studies : Resolve ligand-enzyme co-crystals to identify conformational changes impacting IC50 reproducibility .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Screen counterions (e.g., HCl or mesylate) via pH-solubility profiling .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes and assess stability in plasma (HPLC tracking over 24 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
